molecular formula C22H22N4O3S B2452416 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207024-87-0

3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No. B2452416
CAS RN: 1207024-87-0
M. Wt: 422.5
InChI Key: FOINICVKOKGZGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of novel bioactive compounds containing 1,2,4-oxadiazole rings, akin to the structure of 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione, have been explored due to their potential antitumor activities. For instance, natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties were synthesized and evaluated for their antitumor efficacy across various cell lines, showcasing significant biological activity and highlighting the therapeutic potential of such compounds (Maftei et al., 2013).

Green Chemistry Approaches

The synthesis of quinazoline-2,4(1H,3H)-diones, structurally related to the target compound, has been achieved through green chemistry methodologies, utilizing CO2 and ionic liquids. This approach not only represents an environmentally friendly synthesis route but also demonstrates the efficiency and versatility of ionic liquids in catalyzing such transformations, potentially offering a sustainable pathway for the synthesis of similar compounds (Lu et al., 2014).

Antimicrobial Activity

Compounds featuring the 1,3,4-oxadiazole moiety, similar to the one in the query compound, have been synthesized and evaluated for their antimicrobial properties. This research has shown that such compounds can exhibit significant antibacterial and antifungal activities, making them promising candidates for the development of new antimicrobial agents. The incorporation of different substituents and structural moieties influences their biological efficacy, suggesting the potential for further optimization and development (Gupta et al., 2008).

Catalytic Syntheses and Environmental Applications

The catalytic synthesis of complex heterocyclic compounds, including those similar to the query compound, has been explored using environmentally benign conditions. For example, L-proline-catalyzed reactions "on water" have been developed for synthesizing structurally complex ortho-quinones. Such methodologies underscore the potential of using water as a solvent and bio-based catalysts for the synthesis of pharmaceutical intermediates, contributing to greener and more sustainable chemical processes (Rajesh et al., 2011).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione involves the reaction of 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine with butyl isocyanate followed by cyclization with phthalic anhydride.", "Starting Materials": [ "3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine", "Butyl isocyanate", "Phthalic anhydride", "Dimethylformamide", "Chloroform", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methylamine in dimethylformamide and add butyl isocyanate. Stir the mixture at room temperature for 24 hours.", "Step 2: Add chloroform to the reaction mixture and extract the product. Wash the organic layer with water and dry over sodium sulfate.", "Step 3: Dissolve the product in chloroform and add phthalic anhydride. Heat the mixture at reflux for 6 hours.", "Step 4: Cool the reaction mixture and filter the product. Wash with chloroform and dry over sodium sulfate.", "Step 5: Recrystallize the product from chloroform and hexane.", "Step 6: Purify the product by column chromatography using chloroform and hexane as eluents.", "Step 7: Dissolve the purified product in a mixture of chloroform and methanol. Add sodium bicarbonate and stir for 1 hour.", "Step 8: Filter the reaction mixture and wash the product with water. Dry over sodium sulfate.", "Step 9: Recrystallize the product from chloroform and hexane.", "Step 10: Purify the product by column chromatography using chloroform and hexane as eluents." ] }

CAS RN

1207024-87-0

Product Name

3-butyl-1-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Molecular Formula

C22H22N4O3S

Molecular Weight

422.5

IUPAC Name

3-butyl-1-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C22H22N4O3S/c1-3-4-13-25-21(27)17-7-5-6-8-18(17)26(22(25)28)14-19-23-20(24-29-19)15-9-11-16(30-2)12-10-15/h5-12H,3-4,13-14H2,1-2H3

InChI Key

FOINICVKOKGZGG-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)SC

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.